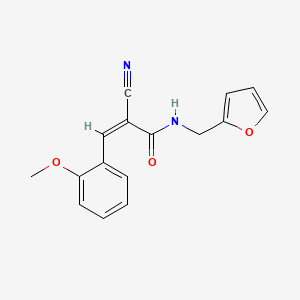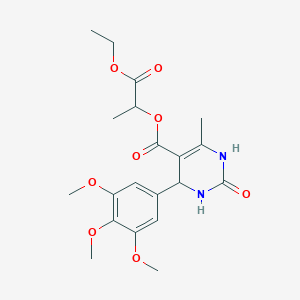![molecular formula C27H25N5O3S B11682411 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(3,4-dimetoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-fenilprop-2-en-1-iliden]acetohidrazida es un complejo compuesto orgánico que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un grupo sulfanil y una parte de hidrazida. Ha despertado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[5-(3,4-dimetoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-fenilprop-2-en-1-iliden]acetohidrazida normalmente implica varios pasos. Un método común comienza con la preparación del anillo de triazol a través de la ciclización de precursores adecuados. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como hidróxido de sodio o carbonato de potasio. El grupo sulfanil se introduce a través de una reacción de sustitución nucleofílica, y la parte final de hidrazida se forma haciendo reaccionar el intermedio con hidrato de hidracina en condiciones de reflujo .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo empleando reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de reacción. El uso de cromatografía líquida de alta resolución (HPLC) garantiza la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[5-(3,4-dimetoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-fenilprop-2-en-1-iliden]acetohidrazida experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de alcoholes o aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula, mejorando su diversidad química
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, permanganato de potasio, borohidruro de sodio e hidruro de aluminio y litio. Las condiciones de reacción a menudo involucran temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
2-{[5-(3,4-dimetoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-fenilprop-2-en-1-iliden]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto exhibe posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: La investigación está en curso para explorar su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(3,4-dimetoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-fenilprop-2-en-1-iliden]acetohidrazida implica su interacción con dianas moleculares específicas. El anillo de triazol y el grupo sulfanil desempeñan papeles cruciales en la unión a enzimas o receptores, modulando su actividad. Esta interacción puede conducir a la inhibición del crecimiento microbiano o la inducción de apoptosis en células cancerosas. Las vías exactas y las dianas moleculares son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-(2,5-dimetoxifenil)metiliden]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida .
- 2-{[5-(3,4-dimetoxifenil)-4-etil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-2-metil-3-fenil-2-propen-1-iliden]acetohidrazida .
Singularidad
Lo que distingue a 2-{[5-(3,4-dimetoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-fenilprop-2-en-1-iliden]acetohidrazida es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su capacidad para experimentar diversas reacciones químicas y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica .
Propiedades
Fórmula molecular |
C27H25N5O3S |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C27H25N5O3S/c1-34-23-16-15-21(18-24(23)35-2)26-30-31-27(32(26)22-13-7-4-8-14-22)36-19-25(33)29-28-17-9-12-20-10-5-3-6-11-20/h3-18H,19H2,1-2H3,(H,29,33)/b12-9+,28-17+ |
Clave InChI |
YUVXEGWWCPOHCI-VVZUNISESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)
![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)

![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)


![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)
![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
